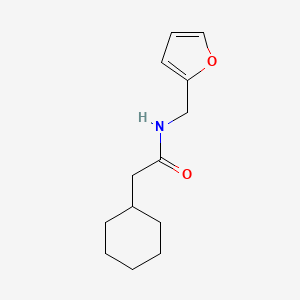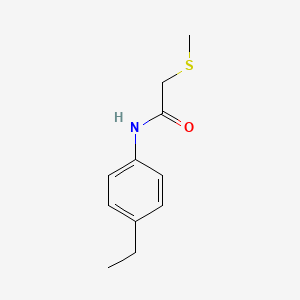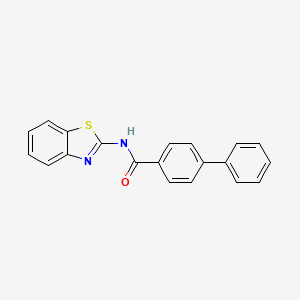
2-cyclohexyl-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2-furylmethyl)acetamide, also known as CFM-2, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
2-cyclohexyl-N-(2-furylmethyl)acetamide inhibits COX-2 activity by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in prostaglandin production, which in turn leads to a reduction in pain and inflammation. 2-cyclohexyl-N-(2-furylmethyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-furylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2 and induction of apoptosis, 2-cyclohexyl-N-(2-furylmethyl)acetamide has been found to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to decrease the expression of inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclohexyl-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be purified through recrystallization. It has also been shown to have low toxicity in animal studies. However, 2-cyclohexyl-N-(2-furylmethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-cyclohexyl-N-(2-furylmethyl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Another area of interest is its potential use in the treatment of pain and inflammation. Additional studies are needed to determine the optimal dosage and administration route for these applications. Finally, further research is needed to fully understand the mechanism of action of 2-cyclohexyl-N-(2-furylmethyl)acetamide and to identify any potential off-target effects.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(2-furylmethyl)acetamide involves the reaction of 2-furylmethylamine with cyclohexanecarbonyl chloride in the presence of triethylamine. This results in the formation of 2-cyclohexyl-N-(2-furylmethyl)acetamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2-furylmethyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has shown promise in the treatment of pain, inflammation, and cancer. 2-cyclohexyl-N-(2-furylmethyl)acetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to pain and inflammation. Additionally, 2-cyclohexyl-N-(2-furylmethyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h4,7-8,11H,1-3,5-6,9-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULOJSZHRUFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849731.png)

![4-[2-(2,3-dimethylphenoxy)ethyl]morpholine](/img/structure/B5849745.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5849755.png)
![ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5849761.png)

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine](/img/structure/B5849777.png)
![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)



![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)

